molecular formula C8H9N3OS B6189115 1-ethyl-3-methyl-1H-pyrazole-5-carbonyl isothiocyanate CAS No. 1489546-98-6

1-ethyl-3-methyl-1H-pyrazole-5-carbonyl isothiocyanate

Cat. No.: B6189115
CAS No.: 1489546-98-6
M. Wt: 195.24 g/mol
InChI Key: MRYHOPQQXMCCLI-UHFFFAOYSA-N
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Description

1-ethyl-3-methyl-1H-pyrazole-5-carbonyl isothiocyanate is a heterocyclic organic compound with the molecular formula C8H9N3OS It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methyl-1H-pyrazole-5-carbonyl isothiocyanate typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid with a suitable isothiocyanate reagent. One common method is to first convert the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The acid chloride is then reacted with ammonium thiocyanate (NH4SCN) to yield the desired isothiocyanate compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methyl-1H-pyrazole-5-carbonyl isothiocyanate can undergo various chemical reactions, including:

    Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

    Cyclization: The compound can participate in cyclization reactions to form heterocyclic structures.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like primary and secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Cyclization: Catalysts such as Lewis acids (e.g., AlCl3) or bases (e.g., NaOH) can facilitate cyclization reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.

Major Products

The major products formed from these reactions include thioureas, carbamates, dithiocarbamates, and various heterocyclic compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-ethyl-3-methyl-1H-pyrazole-5-carbonyl isothiocyanate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used to study enzyme inhibition and protein modification due to its reactive isothiocyanate group.

    Industry: It can be used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-1H-pyrazole-5-carbonyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to inhibition or modification of their function. The pyrazole ring can also interact with various molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

1-ethyl-3-methyl-1H-pyrazole-5-carbonyl isothiocyanate can be compared with other similar compounds such as:

    1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: The carboxylic acid derivative lacks the reactive isothiocyanate group, making it less reactive in nucleophilic substitution reactions.

    1-ethyl-3-methyl-1H-pyrazole-5-carboxamide: This compound has an amide group instead of an isothiocyanate group, leading to different reactivity and applications.

    1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride: The acid chloride derivative is highly reactive and can be used as an intermediate in the synthesis of various other compounds.

The uniqueness of this compound lies in its reactive isothiocyanate group, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

2-ethyl-5-methylpyrazole-3-carbonyl isothiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-3-11-7(4-6(2)10-11)8(12)9-5-13/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYHOPQQXMCCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1489546-98-6
Record name 1-ethyl-3-methyl-1H-pyrazole-5-carbonyl isothiocyanate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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